(1R,5S,6R)-6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride
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Overview
Description
(1R,5S,6R)-6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic compound featuring a unique azabicyclohexane structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the 2-methylphenyl group and the azabicyclohexane core makes it a versatile scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6R)-6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride typically involves the following steps:
Cycloaddition Reaction: The initial step often involves a [2+2] cycloaddition reaction to form the bicyclic core.
Functional Group Introduction:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of the photochemical cycloaddition step. Continuous flow reactors may be employed to enhance the efficiency and safety of the photochemical reactions .
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6R)-6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces saturated derivatives .
Scientific Research Applications
Chemistry
In chemistry, (1R,5S,6R)-6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space, particularly in the development of sp3-rich compounds .
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its rigid bicyclic structure can mimic natural substrates, making it useful in the development of enzyme inhibitors and receptor modulators .
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit activity against various diseases, including neurological disorders and infections .
Industry
Industrially, the compound can be used in the synthesis of advanced materials and as a building block for the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of (1R,5S,6R)-6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets. The azabicyclohexane core can bind to receptors or enzymes, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target protein .
Comparison with Similar Compounds
Similar Compounds
(1R,5S,6R)-6-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride: Lacks the methyl group on the phenyl ring, which may affect its binding affinity and pharmacological properties.
(1R,5S,6R)-6-(2-chlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride: Contains a chlorine substituent instead of a methyl group, potentially altering its reactivity and biological activity.
Uniqueness
The presence of the 2-methylphenyl group in (1R,5S,6R)-6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride imparts unique steric and electronic properties, which can enhance its interaction with biological targets. This makes it a promising candidate for further development in medicinal chemistry .
Properties
CAS No. |
2751603-48-0 |
---|---|
Molecular Formula |
C12H16ClN |
Molecular Weight |
209.7 |
Purity |
95 |
Origin of Product |
United States |
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